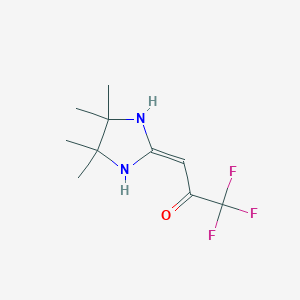![molecular formula C17H21FN4 B5973072 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, also known as FMP, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a highly selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. FMP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine acts as a highly selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate the release of dopamine, norepinephrine, and other neurotransmitters, which can affect mood, cognition, and behavior. 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has also been shown to modulate the activity of various ion channels and receptors, which can affect neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has several advantages for use in lab experiments. It is highly selective and potent, which makes it an ideal tool for studying the dopamine D3 receptor and its role in various neurological and psychiatric disorders. However, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other disorders. Another area of interest is the use of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, and its potential use in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(4-fluorophenyl)-2-methyl-1-piperazineethanol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine as a white crystalline solid.
Applications De Recherche Scientifique
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for its ability to reduce drug-seeking behavior in animal models of addiction, and for its potential use in the treatment of schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-[1-(4-fluorophenyl)propan-2-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-14(13-15-3-5-16(18)6-4-15)21-9-11-22(12-10-21)17-19-7-2-8-20-17/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHJCNOOWSTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(4-Fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5973000.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(6-quinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5973031.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5973037.png)
![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)
![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5973101.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B5973112.png)